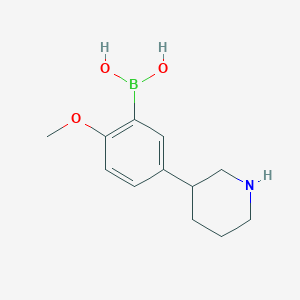
(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a piperidine moiety makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(piperidin-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., methanol).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the methoxy and piperidine groups, making it less versatile in certain reactions.
(3-Methoxypyridin-5-yl)boronic Acid: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
(2-(1-Piperidinylmethyl)phenyl)boronic Acid: Similar structure but with a piperidinylmethyl group instead of a piperidin-3-yl group, affecting its steric and electronic properties.
Uniqueness: (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the combination of its methoxy group, piperidine moiety, and boronic acid functionality. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C12H18BNO3 |
|---|---|
Peso molecular |
235.09 g/mol |
Nombre IUPAC |
(2-methoxy-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-5-4-9(7-11(12)13(15)16)10-3-2-6-14-8-10/h4-5,7,10,14-16H,2-3,6,8H2,1H3 |
Clave InChI |
WXOXQHYBTTUMBF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C2CCCNC2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




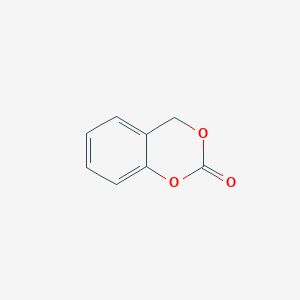

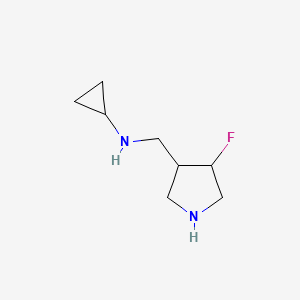
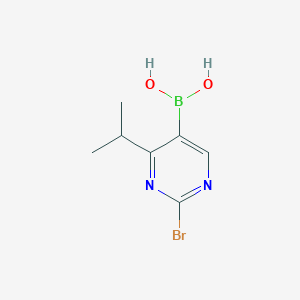
![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)
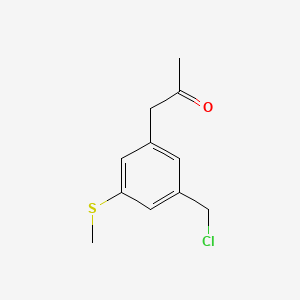

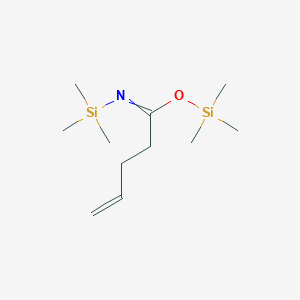

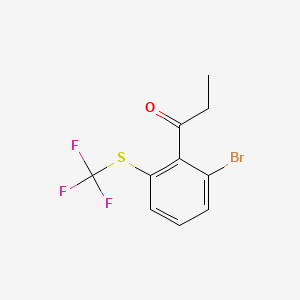

![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)
